molecular formula C23H18ClNO4 B1611947 (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 339208-90-1

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No.: B1611947
CAS No.: 339208-90-1
M. Wt: 407.8 g/mol
InChI Key: IWNXWBFVGWGSRR-UHFFFAOYSA-N
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Description

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a complex organic compound that features a combination of a chloro-substituted phenyl group and a fluorenylmethoxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the 3-chloro-phenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chloro substituent.

    Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is introduced to protect the amino functionality during subsequent reactions. This is usually achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.

    Coupling of the protected amino acid with the 3-chloro-phenyl intermediate: This step involves the formation of an amide bond between the protected amino acid and the 3-chloro-phenyl intermediate, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of the corresponding phenyl derivative without the chloro substituent.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of novel materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorenylmethoxycarbonyl group can be cleaved under specific conditions, revealing the active amino acid, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
  • (3-Cyanophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
  • (3-Fluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Uniqueness

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and interactions compared to other similar compounds. The chloro group can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXWBFVGWGSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585612
Record name (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339208-90-1
Record name (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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